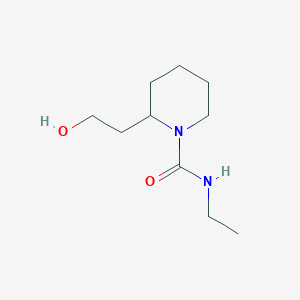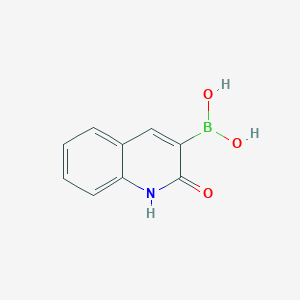
5-(3-メチルピリジン-2-イル)チオフェン-2-カルボン酸エチル
概要
説明
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring fused with a pyridine ring.
科学的研究の応用
Chemistry: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, thiophene derivatives, including Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用機序
Mode of Action
Like other thiophene derivatives, it may interact with various enzymes, receptors, or ion channels in the body, leading to changes in cellular functions .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including potential biological activities
Result of Action
The molecular and cellular effects of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate’s action are currently unknown. Some thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may also have similar effects. More research is needed to confirm this and to explore other potential effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine derivatives under controlled conditions. For instance, the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability of the process .
化学反応の分析
Types of Reactions: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .
類似化合物との比較
- Ethyl 2-(3-Methylpyridin-2-yl)thiophene-3-carboxylate
- Ethyl 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylate
- Ethyl 5-(3-Methylpyridin-4-yl)thiophene-2-carboxylate
Uniqueness: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene and pyridine rings. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
特性
IUPAC Name |
ethyl 5-(3-methylpyridin-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXOPWZJVANBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)






![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)




